3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile
Description
Chemical Identity and Significance
3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile (CAS: 1692441-87-4) is a substituted benzonitrile derivative with the molecular formula $$ \text{C}{11}\text{H}{11}\text{NO} $$ and a molecular weight of 173.21 g/mol. Its structure features a nitrile group (-C≡N) at position 1, a methyl group (-CH₃) at position 3, and a prop-2-en-1-yloxy (allyloxy) substituent at position 2 of the benzene ring (Figure 1). The compound’s SMILES notation is $$ \text{N#CC1=CC=CC(C)=C1OCC=C} $$, reflecting its planar aromatic system and conjugated substituents.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{11}\text{H}{11}\text{NO} $$ |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | This compound |
| Key Functional Groups | Nitrile, Allyl Ether, Methyl |
This compound is significant for studying electronic effects in aromatic systems, as its substituents modulate reactivity and intermolecular interactions.
Historical Context of Substituted Benzonitriles
Substituted benzonitriles have been synthesized since the 19th century, beginning with Hermann Fehling’s 1844 preparation of benzonitrile via ammonium benzoate pyrolysis. The introduction of alkoxy and alkyl groups to the benzonitrile scaffold emerged in the 20th century to explore substituent effects on aromatic electrophilic substitution and material properties. For example, alkoxy groups like allyloxy were found to act as ortho/para-directing deactivators due to their electron-withdrawing resonance effects, while methyl groups serve as ortho/para-directing activators through electron donation.
Early studies on nitriles focused on their hydrolysis to carboxylic acids, but modern applications now emphasize their role in agrochemicals, pharmaceuticals, and organic electronics. The allyloxy group, in particular, gained attention for its balance of steric accessibility and electronic modulation, making derivatives like this compound valuable in synthetic chemistry.
Position in Contemporary Chemical Research
In recent decades, this compound has been investigated for:
- Materials Science : Alkoxybenzonitriles are used in exciplex systems for organic light-emitting diodes (OLEDs). Compared to alkyl analogs, alkoxy derivatives exhibit lower fluorescence quantum yields due to enhanced nonradiative decay pathways, as shown in cyanoanthracene-exciplex studies.
- Medicinal Chemistry : Substituted benzonitriles serve as intermediates in kinase inhibitor synthesis. For example, structural analogs like 4-((5-((4-(3-chlorophenyl)-3-oxopiperazin-1-yl)methyl)-1H-imidazol-1-yl)methyl)-2-(naphthalen-2-yloxy)benzonitrile demonstrate bioactivity in preclinical models.
- Catalysis : The nitrile group participates in click chemistry and transition-metal-catalyzed cross-coupling reactions, enabling modular functionalization.
Theoretical Framework for Alkoxy-Substituted Benzonitriles
The electronic and steric properties of this compound are governed by:
- Resonance Effects : The allyloxy group withdraws electron density via conjugation with the benzene ring, reducing reactivity toward electrophiles. This contrasts with alkyl groups, which donate electrons through inductive effects.
- Steric Interactions : The methyl group at position 3 introduces steric hindrance, influencing regioselectivity in further substitutions.
- Hammett Parameters : Substituent effects can be quantified using σ values. For example, -OCH₂CH=CH₂ (allyloxy) has a σₚ⁺ ≈ +0.23, indicating moderate electron withdrawal, while -CH₃ has σₚ ≈ -0.17, reflecting electron donation.
| Substituent | Directing Effect | Activation/Deactivation | σₚ (Hammett) |
|---|---|---|---|
| Allyloxy (-OCH₂CH=CH₂) | Ortho/Para | Deactivating | +0.23 |
| Methyl (-CH₃) | Ortho/Para | Activating | -0.17 |
These properties enable precise tuning of the compound’s reactivity for applications in catalysis and supramolecular chemistry.
Properties
IUPAC Name |
3-methyl-2-prop-2-enoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-3-7-13-11-9(2)5-4-6-10(11)8-12/h3-6H,1,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIDSKJWVCIKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylbenzonitrile and prop-2-en-1-ol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Procedure: The prop-2-en-1-ol is reacted with 3-methylbenzonitrile in the presence of the base, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in substitution reactions, where the prop-2-en-1-yloxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
Oxidation: Oxidation may yield benzoic acid derivatives.
Reduction: Reduction can produce amines.
Substitution: Substitution reactions can result in various substituted benzonitriles.
Scientific Research Applications
Pharmaceutical Applications
The primary interest in 3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile lies in its potential pharmaceutical applications:
- Anticancer Activity : Recent studies have shown that benzonitrile derivatives exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to inhibit Cyclooxygenase-2 (COX-2), an enzyme overexpressed in many tumors .
- Diabetes Treatment : Research indicates that certain benzonitrile derivatives can act as inhibitors of sodium-glucose co-transporter 2 (SGLT2), which is crucial for glucose reabsorption in the kidneys. This mechanism suggests potential use in managing diabetes by reducing blood glucose levels .
Industrial Applications
In addition to its pharmaceutical relevance, this compound has several industrial applications:
- Material Science : The compound can be utilized in the production of polymers and coatings due to its ability to enhance thermal stability and flame resistance . It is particularly useful in creating advanced materials that require specific thermal properties.
Case Studies and Research Findings
Several case studies highlight the efficacy and versatility of this compound:
Mechanism of Action
The mechanism of action of 3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile involves its interaction with molecular targets, such as enzymes or receptors. The prop-2-en-1-yloxy group may facilitate binding to specific sites, influencing the compound’s biological activity. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.
Comparison with Similar Compounds
Benzonitrile Derivatives with Extended π-Systems
- 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile: This compound features an ethynyl-linked oxazole moiety, extending the π-conjugation. It exhibits a hyper-Rayleigh scattering (βHRS) value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, indicating strong second-order nonlinear optical (NLO) activity due to its elongated conjugated backbone . Compared to 3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile, the ethynyl group in this analogue likely enhances electron delocalization, making it more suitable for NLO applications.
- 3-Fluoro-5-[(pyridine-3-yl)ethynyl]benzonitrile (18F-PEB) : A radioligand for metabotropic glutamate receptor subtype 5 (mGluR5) imaging. The fluorine atom and pyridine-ethynyl substituent improve blood-brain barrier penetration and target binding affinity . The absence of a propenyloxy group in 18F-PEB reduces steric hindrance, favoring receptor interaction.
Substituted Benzonitriles with Aliphatic Chains
- The α,β-unsaturated ketone moiety may engage in Michael addition reactions, a property less pronounced in this compound due to its simpler structure .
Physicochemical Properties
Table 1: Key Properties of Benzonitrile Derivatives
| Compound | Dipole Moment (Debye) | βHRS (10⁻³⁰ cm⁴·statvolt⁻¹) | Key Applications |
|---|---|---|---|
| Benzonitrile (C₆H₅CN) | 4.18 | N/A | Solvent, intermediate |
| 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile | N/A | 45 | Nonlinear optics |
| This compound | Inferred higher | Not reported | Polymer chemistry, catalysis |
| 18F-PEB | N/A | N/A | Neuroimaging |
- Dipole Moments: Benzonitrile’s dipole moment (4.18 D) arises from the polar nitrile group .
- Optical Properties : The βHRS value of 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile surpasses that of dibenzylideneacetone derivatives (25 × 10⁻³⁰ cm⁴·statvolt⁻¹), highlighting the role of extended conjugation in NLO performance . The target compound’s propenyloxy group, while less conjugated, could still contribute to moderate NLO activity through electron-donating effects.
Table 2: Toxicity Data for Selected Nitriles
- Benzonitrile : The IDLH (Immediately Dangerous to Life or Health) value is 100 ppm, with acute exposure guidelines (AEGL-1) set at 3.3 ppm for 10 minutes .
Biological Activity
3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a nitrile functional group, which is known for its diverse biological activities.
Antiviral Activity
Research indicates that compounds containing nitrile groups exhibit significant antiviral properties. A study highlighted that certain nitrile derivatives showed anti-hepatitis B virus (HBV) activities with effective concentrations (EC50) ranging from 8.7 to 30.7 μg/mL, suggesting potential applications in treating viral infections .
Anticancer Properties
The structural characteristics of benzonitrile derivatives, including this compound, may contribute to anticancer activities. Nitriles have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For example, compounds with similar structures have demonstrated moderate anti-tumor effects against human tumor cell lines such as HCT116 (colon), MCF7 (breast), and HEPG2 (liver) .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzyme Activity : The nitrile group can interact with active sites of enzymes, potentially inhibiting their function.
- Cell Cycle Arrest : Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Study 1: Antiviral Efficacy
In a recent study focusing on the antiviral properties of nitrile compounds, this compound was evaluated for its ability to inhibit HBV replication. The findings indicated that the compound effectively reduced viral load in infected cell cultures, supporting its potential as an antiviral agent.
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer efficacy of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, particularly against breast and liver cancer cells. The study utilized flow cytometry to analyze apoptosis and found that the compound induced programmed cell death in a dose-dependent manner.
Data Table: Biological Activities Overview
Q & A
Q. How can the synthesis of 3-Methyl-2-(prop-2-en-1-yloxy)benzonitrile be optimized for improved yield and purity?
- Methodological Answer : Optimize reaction parameters such as temperature (e.g., 60–80°C for controlled allylation), solvent choice (polar aprotic solvents like DMF or acetonitrile), and inert atmosphere (N₂/Ar) to minimize oxidation of the allyloxy group. Monitor reaction progress via TLC or HPLC. Post-synthesis, use column chromatography with gradients of ethyl acetate/hexane for purification. Validate purity using -NMR integration and HPLC (>98% purity threshold) .
Q. What spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer : Combine - and -NMR to identify the benzonitrile core (δ ~110–120 ppm for C≡N), allyloxy protons (δ 4.5–5.5 ppm), and methyl group (δ ~2.3 ppm). Use FT-IR for nitrile stretch (~2220 cm⁻¹) and allyl ether C-O-C (1250 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight. For ambiguity in stereochemistry or crystallinity, employ X-ray crystallography if single crystals are obtainable .
Q. How does the allyloxy group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The allyloxy group acts as an electron-donating substituent, enhancing electrophilic aromatic substitution (EAS) at the ortho/para positions. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the nitrile group may coordinate to the metal catalyst, requiring ligands like SPhos for stability. Test reactivity under varying conditions (e.g., base strength, solvent polarity) and monitor by -NMR for regioselectivity .
Advanced Research Questions
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices for nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding affinities with proteins (e.g., kinases or GPCRs). Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes. Compare results with experimental bioassay data (IC₅₀, Ki) for validation .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer : For unexpected splitting in -NMR, perform 2D experiments (COSY, NOESY) to identify coupling partners or spatial proximity. If mass spectrometry shows unexpected adducts (e.g., sodium/potassium), repeat with ESI-MS in negative/positive ion modes. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) to rule out tautomerism or solvent effects .
Q. What strategies enable incorporation of this compound into organic semiconductors?
- Methodological Answer : Functionalize the nitrile group via Sonogashira coupling with acetylene-terminated polymers to enhance π-conjugation. Characterize optoelectronic properties using UV-Vis (absorption edge ~300–400 nm) and cyclic voltammetry (HOMO/LUMO levels). Blend with electron-accepting materials (e.g., PCBM) and test charge mobility via space-charge-limited current (SCLC) measurements .
Q. How to design a multi-step synthesis route for derivatives with enhanced bioactivity?
- Methodological Answer : Start with nitrile protection (e.g., TMS-CN) to avoid side reactions. Introduce substituents via regioselective EAS (e.g., bromination at the para position). For late-stage diversification, use click chemistry (CuAAC) with azide-functionalized pharmacophores. Employ orthogonal protecting groups (e.g., Boc for amines) and validate stepwise yields via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
